(-)-Bornyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

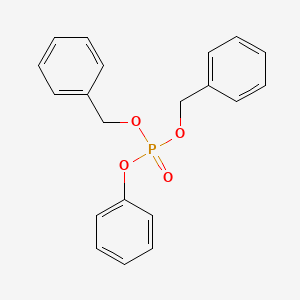

(-)-Bornyl acetate is an organic compound classified as an ester. It is derived from borneol and acetic acid. This compound is naturally found in various essential oils, including those of pine, fir, and rosemary. It is known for its pleasant, camphor-like aroma and is widely used in the fragrance and flavor industries.

准备方法

Synthetic Routes and Reaction Conditions: (-)-Bornyl acetate can be synthesized through the esterification of borneol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Borneol+Acetic Acid→(-)-Bornyl Acetate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetic anhydride instead of acetic acid to drive the reaction to completion and avoid the formation of water, which can shift the equilibrium. The reaction is typically carried out under reflux conditions to ensure complete conversion of borneol to this compound.

化学反应分析

Types of Reactions: (-)-Bornyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to borneol and acetic acid.

Reduction: Reduction of this compound can yield borneol.

Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Borneol and acetic acid.

Reduction: Borneol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Chemistry: (-)-Bornyl acetate is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in studies related to its effects on the central nervous system.

Medicine: this compound has been investigated for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent. It is also explored for its potential in aromatherapy and alternative medicine.

Industry: In the fragrance and flavor industry, this compound is used as a key ingredient in perfumes, colognes, and flavorings due to its pleasant aroma. It is also used in the formulation of various personal care products.

作用机制

The mechanism of action of (-)-bornyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of neurotransmitter release and receptor activity. For example, it may interact with GABA receptors in the central nervous system, leading to its sedative and anxiolytic effects. Additionally, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

相似化合物的比较

Borneol: The precursor to (-)-bornyl acetate, borneol has similar aromatic properties but differs in its chemical reactivity.

Isobornyl Acetate: Another ester derived from borneol, isobornyl acetate has a similar structure but different stereochemistry, leading to variations in its aroma and reactivity.

Camphor: A related compound with a similar camphor-like aroma, camphor differs in its functional groups and chemical properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct aromatic and chemical properties. Its pleasant aroma and reactivity make it a valuable compound in various applications, from fragrances to pharmaceuticals.

属性

Key on ui mechanism of action |

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |

|---|---|

CAS 编号 |

5655-61-8 |

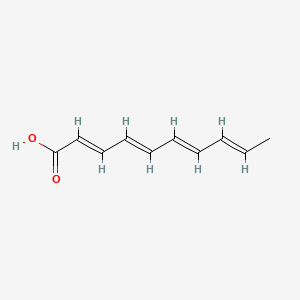

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

IUPAC 名称 |

[(2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12?/m1/s1 |

InChI 键 |

KGEKLUUHTZCSIP-WFCWDVHWSA-N |

SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

手性 SMILES |

CC(=O)O[C@H]1C[C@H]2CCC1(C2(C)C)C |

规范 SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

沸点 |

220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |

颜色/形态 |

Colorless to very pale straw-colored liquid |

密度 |

0.981-0.985 0.981-0.987 |

闪点 |

190 °F (88 °C) /closed cup/ |

物理描述 |

Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS] Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma Colourless solid; Sweet herbaceous odou |

溶解度 |

Slightly soluble in water; Insoluble in glycerin, propylene glycol Soluble (in ethanol) Practically insoluble to insoluble in wate |

同义词 |

(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol 2-Acetate; (1S-endo)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol 2-Acetate; (1S,2R,4S)-(-)-Borneol Acetate; (-)-Borneol Acetate; (1S)-1,7,7-Trimethylbicyclo[2.2.1]-2-heptanol Acetate; l-Bornyl Acetate |

蒸汽压力 |

0.6 [mmHg] |

产品来源 |

United States |

A: Research indicates that bornyl acetate increases the production of interleukin-11 (IL-11) at both the mRNA and protein levels in human chondrocytes []. This increased IL-11 expression appears to counteract the upregulation of pro-inflammatory cytokines like IL-6 and IL-8, and matrix metalloproteinases (MMPs) such as MMP-1 and MMP-13, which are typically induced by IL-1β. This suggests that bornyl acetate's anti-inflammatory effect in chondrocytes is mediated, at least in part, through the induction of IL-11.

ANone: The molecular formula of bornyl acetate is C12H20O2, and its molecular weight is 196.29 g/mol.

A: While specific spectroscopic data isn't detailed in the provided research, a key distinction between bornyl acetate and its isomer, isobornyl acetate, lies in their mass spectra obtained through gas chromatography/mass spectrometry (GC/MS) []. Under electron impact (EI) conditions, bornyl acetate shows a prominent molecular ion peak at m/z 196, whereas isobornyl acetate primarily exhibits a peak corresponding to the loss of acetic acid. This difference allows for their differentiation in complex mixtures.

ANone: The provided research focuses on bornyl acetate as a naturally occurring compound and doesn't explore its catalytic properties or applications in chemical reactions.

A: One study utilized density functional theory (DFT) calculations to simulate the Raman and Raman optical activity (ROA) spectra of (+)- and (-)-bornyl acetate []. This allowed for the identification and differentiation of bornyl acetate enantiomers in pichtae essential oil, highlighting the utility of computational methods for characterizing this compound.

A: Research exploring the effect of borneol and bornyl acetate on Arabidopsis seedling root growth showed that the specific chemical and optical structure of these compounds influenced their effects []. Bornyl acetate exposure led to wavy roots, with (+)-bornyl acetate resulting in longer roots compared to the (-)-enantiomer. Borneol, on the other hand, caused thickened root tips and reduced growth, with differences observed between the effects of (+)- and (-)-borneol. These findings highlight the significance of stereochemistry in biological activity.

A: One study investigated the formation of an inclusion complex between bornyl acetate and β-cyclodextrin []. This formulation aimed to enhance the stability and solubility of bornyl acetate. The inclusion rate of bornyl acetate in the complex was reported as 22.57%, indicating successful encapsulation. This approach suggests a potential strategy for improving the pharmaceutical properties of bornyl acetate.

ANone: The provided research predominantly focuses on the biological activity and chemical characterization of bornyl acetate, and doesn't provide specific details regarding SHE regulations.

ANone: The provided research doesn't delve into detailed PK/PD studies of bornyl acetate.

A: A study examined the antiproliferative activity of bornyl acetate and the essential oil of Inula graveolens, in which bornyl acetate is a major component, against various cancer cell lines []. Both the essential oil and bornyl acetate exhibited potent cytotoxic effects on HeLa, HT29, A549, and MCF7 cancer cells, while showing relatively lower toxicity to FL normal cells. These findings suggest potential anti-cancer properties warranting further investigation.

A: Studies using a mouse model of lipopolysaccharide (LPS)-induced abortion showed that bornyl acetate, alone or in combination with quercetin, exhibited a protective effect against embryo loss [, ]. This protection was associated with modulation of immune responses at the maternal-fetal interface, suggesting its potential as an anti-abortive agent.

ANone: The provided research doesn't address resistance mechanisms related to bornyl acetate.

ANone: The research doesn't explore biomarkers related to bornyl acetate's efficacy, treatment response, or adverse effects.

A: Gas chromatography (GC) coupled with various detectors is widely employed for bornyl acetate analysis. Flame ionization detection (FID) [, , ], mass spectrometry (MS) [, , ], and electron capture detection (ECD) [] have been used to identify and quantify bornyl acetate in different matrices, including plant extracts, essential oils, and formulated products.

ANone: The provided research primarily focuses on the biological activity and chemical composition of bornyl acetate, and doesn't provide specific information regarding its environmental impact or degradation pathways.

A: While the provided research doesn't offer specific details on the dissolution and solubility of bornyl acetate, one study suggests a strategy to enhance its solubility using β-cyclodextrin []. The formation of an inclusion complex with β-cyclodextrin resulted in an increased solubility of bornyl acetate, making it potentially more bioavailable for pharmaceutical applications.

A: A study investigating the quality evaluation of Amomi Fructus volatile oil dropping pills, in which bornyl acetate serves as a major active component, considered multiple parameters []. These included the content of bornyl acetate determined by GC, weight variation, dissolution time, and the physical appearance of the pills. These assessments ensure that the product meets established quality standards and delivers consistent therapeutic efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)

![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)